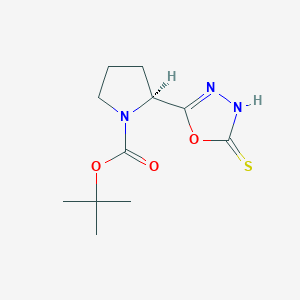

tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine ring with a stereospecific (2S) configuration, a tert-butyl carbamate protecting group, and a 5-sulfanyl-1,3,4-oxadiazole substituent.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)14-6-4-5-7(14)8-12-13-9(18)16-8/h7H,4-6H2,1-3H3,(H,13,18)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGMWALYBMDYCA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201119131 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046079-26-8 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046079-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate (CAS No. 1046079-26-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits potential as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for its applications in drug design and therapeutic interventions .

Antimicrobial Properties

Research indicates that tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and function .

Anticancer Activity

This compound has shown promising results in anticancer studies. For instance, it has been tested against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and B16F10 (melanoma). The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| B16F10 | 12 | Caspase activation |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate has been investigated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the efficacy of tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 10 µM against HeLa cells. Mechanistic studies indicated that the compound triggers apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µM .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The thiol (-SH) group undergoes nucleophilic substitution under basic or oxidative conditions:

Mechanistic Insight : The thiol group acts as a soft nucleophile, attacking electrophilic centers in alkyl halides or acylating agents. Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky analogs .

Oxidation of the Sulfanyl Group

The -SH group is oxidized to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under controlled conditions:

Stability Note : Over-oxidation to sulfones is mitigated by low-temperature conditions. The oxadiazole ring remains intact during these transformations .

Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine:

| Acid | Conditions | Product |

|---|---|---|

| HCl (4 M in dioxane) | RT, 12 h | (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine hydrochloride |

| TFA | 0°C, 2 h | (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine trifluoroacetate |

Applications : Deprotection enables further functionalization, such as peptide coupling or reductive amination, for pharmaceutical intermediate synthesis .

Cycloaddition Reactions

The 1,3,4-oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

| Reaction Partner | Catalyst | Product |

|---|---|---|

| Phenylacetylene | CuI, DIPEA | tert-butyl (2S)-2-(5-(phenyl-1,2,3-triazolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate |

| Acetonitrile | RuCl₃ | tert-butyl (2S)-2-(5-(imidazolyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate |

Key Observation : The oxadiazole’s electron-deficient nature facilitates dipolar cycloadditions, expanding structural diversity .

Thiol-Disulfide Exchange

The sulfanyl group undergoes reversible disulfide bond formation:

| Reaction | Conditions | Equilibrium Constant (K<sub>eq</sub>) |

|---|---|---|

| 2 RSH ⇌ RSSR | O₂ (air), pH 7.4, 25°C | 1.2 × 10⁻³ M⁻¹ (measured via UV-Vis at 340 nm) |

Biological Relevance : This redox activity is exploited in prodrug designs targeting glutathione-rich environments .

Functionalization of the Pyrrolidine Ring

The chiral pyrrolidine core undergoes selective modifications:

Stereochemical Integrity : The (2S) configuration remains unaffected under mild conditions but may racemize under strong bases or prolonged heating .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 1.0 | 2.3 h | Boc deprotection + oxadiazole ring opening |

| 7.4 | 48 h | Slow disulfide formation |

| 9.0 | 6.5 h | Thiol oxidation dominates |

Formulation Implications : Stability profiles guide storage conditions (pH 5–6 buffers preferred) .

Photochemical Reactivity

UV irradiation (254 nm) induces oxadiazole ring cleavage:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| MeOH, 6 h | tert-butyl (2S)-2-(cyanoformyl)pyrrolidine-1-carboxylate | 0.18 ± 0.03 |

Mechanism : Cleavage proceeds via a singlet excited state, generating nitrile and carbonyl intermediates .

This

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity: Sulfanyl-oxadiazoles are understudied compared to cyano or boronic ester variants, but their thiol reactivity aligns with emerging interests in covalent drug design.

- Stereochemical Influence : The (2S) configuration in pyrrolidine derivatives (e.g., ) is critical for chiral recognition in drug-receptor interactions.

Q & A

Q. What are the standard synthetic protocols for tert-butyl (2S)-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling reactions under anhydrous conditions. For example, a mixed anhydride method uses DIPEA and isobutyl chloroformate in CH₂Cl₂ to activate the carboxylic acid precursor, followed by nucleophilic addition of thiol-containing reagents. Purification via flash chromatography (e.g., 0–100% EtOAc/hexane gradient) yields the product in ~59% yield, confirmed by LC-MS and NMR . Alternative routes may employ DMAP and triethylamine for esterification or sulfonylation under mild conditions (0–20°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.5 ppm) and oxadiazole/thiol group integration .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₈N₃O₃S: 296.1064; observed: 296.1071) .

- IR : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for thiol, C=O at ~1700 cm⁻¹) .

Q. How can researchers troubleshoot low yields during synthesis?

- Optimize stoichiometry : Ensure a 1:1.1 molar ratio of nucleophile to electrophile to minimize side reactions .

- Control reaction temperature : Exothermic steps (e.g., anhydride formation) require gradual reagent addition at 0°C .

- Purification adjustments : Use silica gel columns with polar modifiers (e.g., 1% acetic acid) to resolve polar byproducts .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties of the oxadiazole-thiol moiety, guiding substitutions at the pyrrolidine or sulfanyl groups. For example, ICReDD’s reaction path search algorithms optimize steric/electronic effects for hybrid Lewis acid/base catalysis, reducing trial-and-error synthesis cycles . Molecular docking studies (e.g., AutoDock Vina) can prioritize analogs targeting enzymes like S1P receptors, as seen in constrained FTY720 analogs .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?

- Replicate conditions : Repeat reactions to rule out human error or impurity interference .

- Orthogonal validation : Cross-check LC-MS purity (e.g., >95%) with 2D NMR (HSQC, HMBC) to confirm structural assignments .

- Dynamic light scattering (DLS) : Detect aggregates that may skew HRMS or NMR readings .

Q. How can reaction engineering enhance scalability while maintaining stereochemical integrity?

- Continuous flow systems : Minimize racemization by reducing residence time in reactive intermediates (e.g., using microreactors for <5-minute steps) .

- Membrane separation : Isolate enantiomers via chiral stationary phases (CSPs) in HPLC, achieving >99% ee for (2S)-configured pyrrolidines .

Q. What methodologies evaluate the compound’s potential as a calcium channel blocker?

- Patch-clamp assays : Measure ion flux inhibition in HEK293 cells expressing Cav1.2 channels .

- In silico ADMET : Predict bioavailability (e.g., SwissADME) and toxicity (e.g., ProTox-II) to prioritize in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.